molecular formula C10H9FO3 B12216332 7-Fluoro-6-methoxychroman-4-one

7-Fluoro-6-methoxychroman-4-one

Cat. No.: B12216332
M. Wt: 196.17 g/mol
InChI Key: XAVFQLDEFOPRKZ-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxychroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the chroman-4-one scaffold imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-fluoro-6-methoxy-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to cyclization to form the desired chroman-4-one derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone quinones, while reduction can produce dihydrochromanones .

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by mimicking or antagonizing natural ligands .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound without fluorine and methoxy substitutions.

    6-Methoxychroman-4-one: Lacks the fluorine atom at the 7th position.

    7-Fluorochroman-4-one: Lacks the methoxy group at the 6th position.

Uniqueness

7-Fluoro-6-methoxychroman-4-one is unique due to the combined presence of both fluorine and methoxy groups, which enhances its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can lead to improved pharmacokinetic properties and target specificity .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

7-fluoro-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3

InChI Key

XAVFQLDEFOPRKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CCO2)F

Origin of Product

United States

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